molecular formula C25H44N4O4 B1678347 Palmitoyl carnosine CAS No. 324755-72-8

Palmitoyl carnosine

Cat. No.: B1678347
CAS No.: 324755-72-8
M. Wt: 464.6 g/mol
InChI Key: LNXLHAWHHNDIDC-QFIPXVFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Palmitoyl carnosine is a synthetic peptide composed of palmitic acid and carnosine. It is widely recognized for its potential in anti-aging and skin care applications due to its antioxidant properties and ability to protect against oxidative stress. This compound is particularly valued in the cosmetics industry for its ability to improve skin elasticity and reduce the appearance of wrinkles.

Preparation Methods

Synthetic Routes and Reaction Conditions: Palmitoyl carnosine is synthesized through a peptide coupling reaction. The process involves the activation of the carboxyl group of palmitic acid, typically using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC), followed by the reaction with the amino group of carnosine. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) under mild conditions to prevent degradation of the peptide.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale peptide synthesis techniques. These methods include solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). SPPS is particularly favored for its efficiency and ability to produce high-purity peptides. The process involves the sequential addition of protected amino acids to a solid resin, followed by deprotection and cleavage to yield the final product.

Chemical Reactions Analysis

Types of Reactions: Palmitoyl carnosine undergoes various chemical reactions, including:

    Oxidation: The antioxidant properties of this compound allow it to scavenge reactive oxygen species (ROS) and prevent oxidative damage.

    Reduction: It can participate in redox reactions, maintaining cellular redox balance.

    Substitution: The peptide bond in this compound can undergo hydrolysis under acidic or basic conditions, leading to the release of palmitic acid and carnosine.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) or other ROS can be used to study the antioxidant activity of this compound.

    Reduction: Reducing agents like dithiothreitol (DTT) can be used in redox studies.

    Substitution: Acidic or basic hydrolysis can be performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed:

    Oxidation: Oxidized forms of this compound and reduced ROS.

    Reduction: Reduced forms of this compound.

    Substitution: Palmitic acid and carnosine.

Scientific Research Applications

Palmitoyl carnosine has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound to study peptide synthesis and peptide-based drug delivery systems.

    Biology: this compound is investigated for its role in cellular protection against oxidative stress and its potential to modulate cellular signaling pathways.

    Medicine: The compound is explored for its therapeutic potential in treating skin aging, neurodegenerative diseases, and metabolic disorders.

    Industry: In the cosmetics industry, this compound is incorporated into anti-aging formulations to improve skin texture and reduce wrinkles.

Mechanism of Action

Palmitoyl carnosine exerts its effects through several mechanisms:

    Antioxidant Activity: It scavenges reactive oxygen species, reducing oxidative stress and preventing cellular damage.

    Metal Chelation: this compound can chelate metal ions, preventing metal-catalyzed oxidative reactions.

    Protein Protection: It inhibits the formation of advanced glycation end products (AGEs) and protects proteins from carbonylation and glycoxidation.

    Cellular Signaling: this compound modulates signaling pathways involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Palmitoyl carnosine is unique compared to other similar compounds due to its dual action as an antioxidant and a peptide. Similar compounds include:

    Carnosine: A naturally occurring dipeptide with antioxidant properties, but lacks the lipid moiety present in this compound.

    Palmitoyl pentapeptide-4: Another peptide used in cosmetics for its anti-aging properties, but with a different amino acid sequence.

    Copper tripeptide: Known for its wound healing and anti-inflammatory properties, but differs in its metal-binding capabilities.

This compound stands out due to its ability to integrate the benefits of both palmitic acid and carnosine, offering enhanced skin penetration and prolonged antioxidant activity.

Properties

IUPAC Name

(2S)-2-[3-(hexadecanoylamino)propanoylamino]-3-(1H-imidazol-5-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H44N4O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-23(30)27-17-16-24(31)29-22(25(32)33)18-21-19-26-20-28-21/h19-20,22H,2-18H2,1H3,(H,26,28)(H,27,30)(H,29,31)(H,32,33)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNXLHAWHHNDIDC-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NCCC(=O)NC(CC1=CN=CN1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)NCCC(=O)N[C@@H](CC1=CN=CN1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H44N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70186209
Record name Palmitoyl carnosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70186209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

464.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

324755-72-8
Record name Palmitoyl carnosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0324755728
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Palmitoyl carnosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70186209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PALMITOYL CARNOSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22EMA5D703
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Palmitoyl carnosine
Reactant of Route 2
Palmitoyl carnosine
Reactant of Route 3
Palmitoyl carnosine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Palmitoyl carnosine
Reactant of Route 5
Reactant of Route 5
Palmitoyl carnosine
Reactant of Route 6
Palmitoyl carnosine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.